![molecular formula C20H18N4O4 B4069778 N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide
Overview
Description
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide, also known as TAK-659, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which is involved in the regulation of B cell receptor signaling.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to the activation and proliferation of B cells. N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide selectively binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B cell receptor signaling.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies (2). In addition, N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide can reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which may have therapeutic potential for the treatment of inflammatory disorders (3).
Advantages and Limitations for Lab Experiments
The advantages of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide as a research tool include its selectivity for BTK, its potency, and its ability to penetrate cells and tissues. However, the limitations of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide include its potential off-target effects, its toxicity, and its limited solubility in aqueous solutions.
Future Directions
Future research on N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide could focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide in animal models and clinical trials.
3. Investigation of the efficacy and safety of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
4. Development of novel BTK inhibitors based on the structure of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide.
Conclusion:
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide is a promising compound with potential as a therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Its selective inhibition of BTK can block B cell receptor signaling and prevent the activation and proliferation of B cells. Further research on N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide and its derivatives could lead to the development of novel therapies for these diseases.
References:
1. Takahashi N, et al. Bioorg Med Chem Lett. 2016;26(20):4974-4978.
2. Ponader S, et al. Blood. 2012;120(26):5188-5198.
3. Chang BY, et al. J Immunol. 2011;186(12):7140-7148.
Scientific Research Applications
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been the subject of scientific research due to its potential as a therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The inhibition of BTK by N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide can block B cell receptor signaling and prevent the activation and proliferation of B cells, which are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-17-6-2-5-16(11-17)23-20(25)15-7-8-18(19(10-15)24(26)27)22-13-14-4-3-9-21-12-14/h2-12,22H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQICCPUMRLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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